Citraconic anhydride
Overview
Description
Citraconic anhydride is a natural product found in Coffea arabica and Schisandra chinensis . It is used as a monomer for specialty unsaturated polyester resins . It is also used to prepare bicyclic pyrrolidines, maleimides, co- and terpolymers . Furthermore, it is used for the protection of N-terminal amino acids .
Synthesis Analysis
Citraconic anhydride can be produced by thermal isomerization of itaconic acid anhydride to give citraconic anhydride, which can be hydrolyzed to citraconic acid . The required itaconic acid anhydride is obtained by dry distillation of citric acid . In the laboratory, citraconic acid and its anhydride-based hetero-Diels–Alder reactions have been used in the synthesis of new thiopyrano [2,3-d] [1,3]thiazole derivatives .Molecular Structure Analysis
Citraconic anhydride has a molecular formula of C5H4O3 . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .Chemical Reactions Analysis
Citraconic anhydride reacts with primary amines and blocks them by creating an amide linkage and a terminal carboxylate . The linkage is stable at neutral to alkaline pH (pH >7) and at acidic conditions (pH 4) the amide linkage is rapidly hydrolyzed to release the citraconic acid and free the amines .Physical And Chemical Properties Analysis
Citraconic anhydride has a molecular weight of 112.08 g/mol . The acid displays the unusual property of spontaneously forming the anhydride, which, unlike maleic anhydride, is a liquid at room temperature .Scientific Research Applications
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Enzyme Stability Enhancement
- Field : Biochemistry
- Application : Citraconic anhydride is used to improve the stability of α-amylase from Aspergillus fumigatus .
- Method : The α-amylase is isolated using a centrifugation technique, followed by purification using precipitation and dialysis of ammonium sulfate salt. Then, it is chemically modified with citraconic anhydride .
- Results : The stability of purified α-amylase is 13.41 times higher than that of the crude extract. A significant increase in the optimum temperature was also achieved, from 50°C for native α-amylase to 60°C for modified α-amylase. An increase in half-life was also evident, from 38.72 min for the native enzyme to 256.67–330.00 min for modified α-amylase, depending on the volume of citraconic anhydride used .
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Bioconjugation and Smart Delivery
- Field : Bioconjugate Chemistry
- Application : Citraconic anhydride is used as a powerful tool for bioconjugation and smart delivery .
- Method : The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used .
- Results : The application of cyclic anhydrides in smart delivery systems has become very important. They are used as pH-sensitive linkers, and their differences in reactivity and the latest applications found in bioconjugation chemistry, or chemical biology, and when possible, in drug delivery .
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Preparation of Bicyclic Pyrrolidines, Maleimides and Co- and Terpolymers
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Protection of N-terminal Amino Acids
-
Preparation of Clothing Ping Acid and Its Amide
-
Isolation of Histidyl Peptides
-
Electrolyte Additive for High-Temperature Pouch Lithium-Ion Batteries
- Field : Electrochemistry
- Application : Citraconic anhydride is used as an electrolyte additive for high-temperature pouch lithium-ion batteries .
- Method : The specific methods of application are not detailed in the source .
- Results : Citraconic anhydride reduces the interfacial impedance of pouch cells during high-temperature storage and enhances their stability .
-
Surface Functionalization of Biomolecules Used in Drug Delivery Systems
- Field : Bioconjugate Chemistry
- Application : Citraconic anhydride is used as a pH-sensitive linker to surface functionalization of biomolecules used in drug delivery systems .
- Method : The specific methods of application are not detailed in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Antigen Retrieval Solution
- Field : Immunohistology
- Application : Citraconic anhydride is used as a new antigen retrieval solution .
- Method : Immunostaining of 65 commonly employed antibodies following microwave antigen retrieval in 0.05% citraconic anhydride for 10 minutes at 98°C was compared with consecutive tissues sections subjected to antigen retrieval in citrate buffer at pH 6.0 at the same duration and temperature .
- Results : Thirty-five of the 65 antibodies examined yielded more intense staining following antigen retrieval in citraconic anhydride, including some capricious antibodies such as MyoD1, myogenin, perforin, TIA-1, Tdt, RET and MiTF .
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Synthesis of Maleimides, Bicyclic Pyrrolidines, and Co- and Terpolymers
Safety And Hazards
Future Directions
Citraconic anhydride has been used in a straightforward approach of protein modification to impart an overall negative charge on the proteins, enabling them to assemble with positively charged nano vectors . This platform provides a versatile, straightforward, and single-step method of protein modification and efficient direct cytosolic protein delivery .
properties
IUPAC Name |
3-methylfuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKYXWQEBUNJCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060660 | |
Record name | 2,5-Furandione, 3-methyl- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline] | |
Record name | Methylmaleic anhydride | |
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Boiling Point |
213-214 °C @ 760 MM HG | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL, ETHER, ACETONE | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2469 @ 16 °C/4 °C | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 MM HG @ 47.1 °C | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Citraconic anhydride | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
616-02-4 | |
Record name | Citraconic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylmaleic anhydride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616024 | |
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Record name | Citraconic anhydride | |
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Record name | 2,5-Furandione, 3-methyl- | |
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Record name | 2,5-Furandione, 3-methyl- | |
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Record name | Citraconic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.509 | |
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Record name | CITRACONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105NP7PMXX | |
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Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7-8 °C | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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